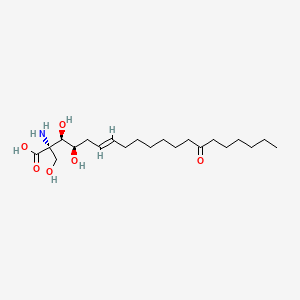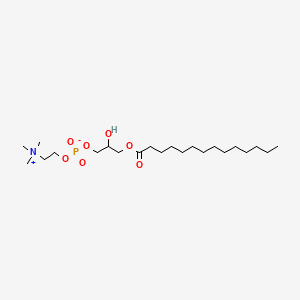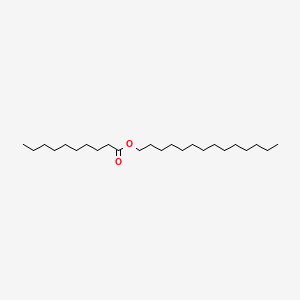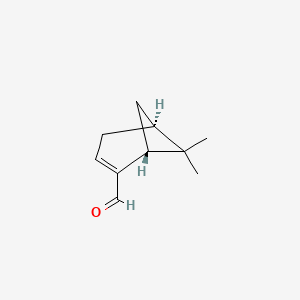
Phenylbutazone calcium
Vue d'ensemble
Description
Phenylbutazone, often referred to as “bute”, is a nonsteroidal anti-inflammatory drug (NSAID) for the short-term treatment of pain and fever in animals . It is especially effective in the treatment of ankylosing spondylitis . In the United States and United Kingdom, it is no longer approved for human use (except in the United Kingdom for ankylosing spondylitis), as it can cause severe adverse effects such as suppression of white blood cell production and aplastic anemia .
Synthesis Analysis
A modified TLC procedure for the analysis of phenylbutazone and its degradates on silica plates is reported . This method avoids phenylbutazone degradation in situ by chelating the iron of the silica plate, which allows rapid characterization with a fluorescence indicator .
Molecular Structure Analysis
Phenylbutazone has a chemical formula of C19H20N2O2 . The molecular structure of Phenylbutazone calcium is C38H38CaN4O4 .
Chemical Reactions Analysis
Phenylbutazone is a synthetic, pyrazolone derivative . It has anti-inflammatory, antipyretic, and analgesic activities . The apparent analgesic effect is probably related mainly to the compound’s anti-inflammatory properties and arises from its ability to reduce the production of prostaglandin H and prostacyclin .
Physical And Chemical Properties Analysis
Different polymorphs of Phenylbutazone possess different physical properties . From a practical point of view, solubility, surface tension, density, crystal shape, and hardness are the most significant differences .
Applications De Recherche Scientifique
Pharmacokinetics and Anti-inflammatory Effects
- Phenylbutazone's Pharmacokinetics in Horses : A study by Knych et al. (2018) investigated the pharmacokinetics of Phenylbutazone (PBZ) in horses. The research focused on blood and urine concentrations and the pharmacodynamics following intravenous and oral administration, revealing prolonged anti-inflammatory effects after administration (Knych et al., 2018).
Biochemical Interactions
- Oxidative Damage and Protection by Ascorbic Acid : Evans, Cecchini, and Halliwell (1992) studied the pro-oxidant actions of phenylbutazone in the presence of hem proteins. The research highlighted the acceleration of lipid peroxidation and inactivation of alpha-antiproteinase by phenylbutazone, and how ascorbic acid can inhibit these effects (Evans, Cecchini, & Halliwell, 1992).
Effects on Metabolism
- Impact on Uric Acid Metabolism : Wyngaarden (1955) explored how phenylbutazone affects uric acid metabolism in normal subjects, demonstrating its uricosuric effect without significant impact on extra-renal factors of urate metabolism (Wyngaarden, 1955).
Interaction with Phospholipid Bilayers
- Influence on Phospholipid Bilayers : Sainz et al. (1993) conducted a study on the interaction of phenylbutazone with phospholipid bilayers, showing its ability to alter the phase transition temperature of phospholipid bilayers, which is significant for understanding its cellular interactions (Sainz, Chantres, Elorza, & Elorza, 1993).
Environmental Contamination and Residues
- Environmental Contamination in Cattle : Barnes et al. (2017) investigated the role of environmental contamination in residues of phenylbutazone in cattle. Their findings indicated that waste from treated animals can lead to contamination of untreated animals, highlighting the persistence and impact of phenylbutazone in agricultural settings (Barnes, Fodey, Smyth, & Crooks, 2017).
Clinical Pharmacology and Therapeutic Uses
- Therapeutic Uses in Horses : A comprehensive review by Lees and Higgins (1985) on the clinical pharmacology of non-steroidal anti-inflammatory drugs in horses, including phenylbutazone, provided insights into its use, absorption, metabolism, and associated risks in veterinary medicine (Lees & Higgins, 1985).
Mécanisme D'action
Safety and Hazards
Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke . These effects can be deadly . The risk may be greater if you have heart disease or risks for heart disease . This medicine may raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding .
Orientations Futures
The different trajectories of Phenylbutazone across two species, humans and horses in the period 1950–2000, have been explored . The essay begins by following the introduction of the drug into human medicine in the early 1950s . It was eventually banned from human use, for all but a few diseases, in the early 1980s . Phenylbutazone had been used with other animals for many years without the same issues, but in the 1980s its uses in veterinary medicine, especially in horses, came under increased scrutiny .
Propriétés
IUPAC Name |
calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFRSAMWBGRNR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38CaN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957667 | |
| Record name | Calcium bis(4-butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylbutazone calcium | |
CAS RN |
70145-60-7, 36298-23-4 | |
| Record name | Phenylbutazone calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(4-butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylbutazone calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLBUTAZONE CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD7H6MM2DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)



![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)





![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)
